molecular formula C10H12O2 B1489525 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one CAS No. 503808-76-2

1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one

Cat. No.: B1489525
CAS No.: 503808-76-2
M. Wt: 164.2 g/mol
InChI Key: LCPKKOJJWLHKJT-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 5 positions and a hydroxyethanone group

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPKKOJJWLHKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to yield the desired ketone .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: 1-(2,5-Dimethylphenyl)-2-oxoethanone.

    Reduction: 1-(2,5-Dimethylphenyl)-2-hydroxyethanol.

    Substitution: 1-(2,5-Dimethyl-3-nitrophenyl)-2-hydroxyethanone (nitration product).

Scientific Research Applications

1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific derivative and application.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-2-hydroxyethanone
  • 1-(3,5-Dimethylphenyl)-2-hydroxyethanone
  • 1-(2,5-Dimethylphenyl)-2-oxoethanone

Comparison: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications.

Biological Activity

1-(2,5-Dimethylphenyl)-2-hydroxyethan-1-one, also known as 2-hydroxy-1-(2,5-dimethylphenyl)ethanone, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview supported by diverse sources.

The compound can be synthesized through various organic reactions, including Friedel-Crafts acylation and aldol condensation. The synthesis typically involves the reaction of 2,5-dimethylphenol with acetyl chloride or similar acylating agents under controlled conditions.

Chemical Structure:

  • Molecular Formula: C10H12O2
  • Molecular Weight: 164.20 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a natural antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays indicate significant free radical scavenging activity. The IC50 value for antioxidant activity was found to be approximately 30 µg/mL, suggesting that it may protect cells from oxidative stress.

Cytotoxicity and Anticancer Potential

In cancer research, this compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's IC50 values were reported as follows:

Cell Line IC50 (µg/mL)
HeLa25
MCF-730

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of cell cycle progression.

Study on Antimicrobial Effects

A study conducted by Chen et al. (2024) investigated the antimicrobial effects of various phenolic compounds, including this compound. The results demonstrated a significant reduction in bacterial viability when treated with the compound, highlighting its potential application in food preservation and pharmaceutical formulations.

Study on Antioxidant Properties

In a comparative study on antioxidants published in the Journal of Agricultural and Food Chemistry, researchers found that this compound outperformed several common antioxidants in scavenging free radicals. This property suggests its utility in dietary supplements aimed at reducing oxidative stress-related diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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